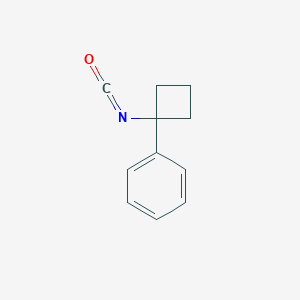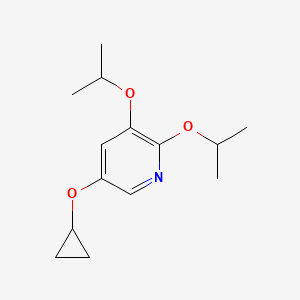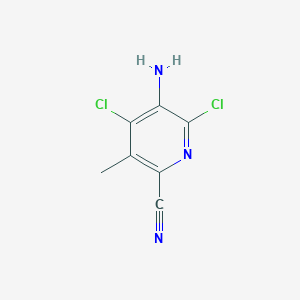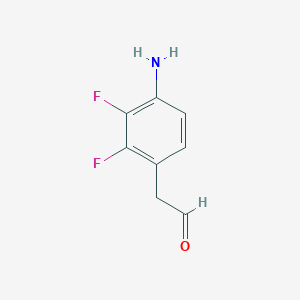
2,3-Difluoro-4-amino-phenylacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-amino-phenylacetaldehyde is an organic compound with the molecular formula C8H7F2NO It is characterized by the presence of two fluorine atoms, an amino group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-amino-phenylacetaldehyde typically involves the introduction of fluorine atoms into a phenylacetaldehyde precursor. One common method is the electrophilic fluorination of 4-amino-phenylacetaldehyde using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-amino-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3-Difluoro-4-amino-benzoic acid.
Reduction: 2,3-Difluoro-4-amino-phenylethanol.
Substitution: Products depend on the nucleophile used, such as 2,3-Difluoro-4-hydroxy-phenylacetaldehyde when using hydroxide ions.
科学的研究の応用
2,3-Difluoro-4-amino-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 2,3-Difluoro-4-amino-phenylacetaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in its interactions.
類似化合物との比較
Similar Compounds
- 2,3-Difluoro-4-hydroxy-phenylacetaldehyde
- 2,3-Difluoro-4-methyl-phenylacetaldehyde
- 2,3-Difluoro-4-nitro-phenylacetaldehyde
Uniqueness
2,3-Difluoro-4-amino-phenylacetaldehyde is unique due to the presence of both fluorine atoms and an amino group, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
分子式 |
C8H7F2NO |
|---|---|
分子量 |
171.14 g/mol |
IUPAC名 |
2-(4-amino-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7F2NO/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2,4H,3,11H2 |
InChIキー |
UERLTWWFSJMJCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC=O)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



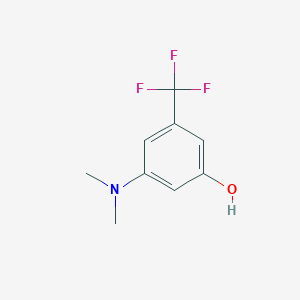
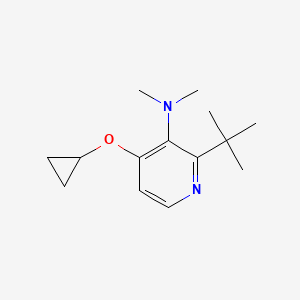
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

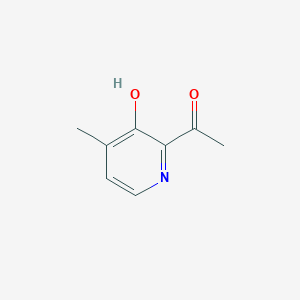
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)

![[6-(Methoxycarbonyl)-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14851662.png)
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)
